Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a tetrahydro-2H-pyran-4-yl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution with Tetrahydro-2H-pyran-4-yl Group: This step involves the substitution of a suitable leaving group on the pyrazole ring with a tetrahydro-2H-pyran-4-yl group, which can be facilitated by using a strong base such as sodium hydride.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides, acids, or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Ammonia, alcohols, amines.
Major Products
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides, acids, other esters.
Scientific Research Applications
Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the tetrahydro-2H-pyran-4-yl group.
Methyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate: Lacks the nitro group.
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid: Lacks the ester group.
Uniqueness
Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, tetrahydro-2H-pyran-4-yl group, and ester group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-nitro-1-(oxan-4-yl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-17-10(14)9-8(13(15)16)6-12(11-9)7-2-4-18-5-3-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVLQQXTSMYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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